molecular formula C14H14ClN3O3S B2403872 N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide CAS No. 2034530-42-0

N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide

Cat. No.: B2403872
CAS No.: 2034530-42-0
M. Wt: 339.79
InChI Key: XSUCRMAIRMZIGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide is an oxalamide derivative characterized by a 5-chlorothiophene-2-yl moiety, a methoxyethyl linker, and a pyridin-3-yl terminal group.

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-pyridin-3-yloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c1-21-10(11-4-5-12(15)22-11)8-17-13(19)14(20)18-9-3-2-6-16-7-9/h2-7,10H,8H2,1H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUCRMAIRMZIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CN=CC=C1)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 5-chlorothiophene-2-carboxylic acid with methoxyethylamine to form an amide intermediate. This intermediate is then reacted with pyridine-3-carboxylic acid to yield the final oxalamide compound. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives, while substitution reactions can produce various thiophene derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .

Medicine

In medicine, this compound is explored for its therapeutic potential. It may act as an inhibitor of specific enzymes or receptors, contributing to the treatment of various diseases .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials .

Mechanism of Action

The mechanism of action of N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

The oxalamide scaffold is versatile, with substituents dictating functional roles. Below, the compound is compared to analogs from the evidence, grouped by application:

Flavoring Agents
Compound Name Key Substituents Regulatory Status & Safety (NOEL) Metabolism Insights Reference
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl, pyridin-2-yl ethyl Approved (FEMA 4233); NOEL = 100 mg/kg No amide hydrolysis in hepatocytes
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 3769) 2-Methoxy-4-methylbenzyl, pyridin-2-yl ethyl Safety inferred from structural analogs Similar to S336; high metabolic stability

Key Findings :

  • S336 is a benchmark umami agonist with regulatory approval, demonstrating high metabolic stability due to resistance to amide hydrolysis .
  • Methoxy and pyridyl groups enhance flavor potency, while bulky substituents (e.g., 2,4-dimethoxybenzyl) may slow metabolism .
  • The target compound’s 5-chlorothiophene and pyridin-3-yl groups could alter receptor binding (e.g., TAS1R1/TAS1R3) compared to S336’s pyridin-2-yl moiety.
Pharmaceutical Candidates (Antiviral/Antimicrobial)
Compound Name Key Substituents Bioactivity (Target) Synthesis Yield/Purity Reference
N1-((1-Acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide (13) Thiazolyl, 4-chlorophenyl, acetylpiperidinyl HIV entry inhibition 36% yield, 90% HPLC purity
GMC-3: N1-(4-Chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide 4-Chlorophenyl, isoindoline-dione Antimicrobial (in vitro) Recrystallized (THF/hexane-EtOAc)

Key Findings :

  • Antiviral oxalamides (e.g., compound 13 ) prioritize heterocyclic groups (thiazolyl) and chlorophenyl moieties for target engagement, though synthesis yields are moderate (36%) .
  • Antimicrobial GMC derivatives (e.g., GMC-3 ) use halogenated aryl groups, suggesting the target compound’s 5-chlorothiophene may enhance lipophilicity and membrane penetration .
Structurally Diverse Oxalamides
Compound Name Key Substituents Application/Notes Reference
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c) CF3, fluorophenyl, pyridinyl Kinase inhibition (Regorafenib analog)
N1-(Adamant-1-yl)-N2-(benzyloxy)oxalamide (4) Adamantyl, benzyloxy Structural diversity study

Key Findings :

  • 1c demonstrates the impact of electron-withdrawing groups (CF3) on kinase inhibition, suggesting substituent polarity is critical for target selectivity .
  • Bulky groups (e.g., adamantyl) may hinder metabolic clearance, a consideration for the target compound’s methoxyethyl linker .

Critical Analysis of Substituent Effects

Thiophene vs. Benzyl/Phenyl Groups
  • This may enhance binding to hydrophobic pockets in biological targets.
  • Chlorine at the 5-position could reduce metabolic oxidation compared to unsubstituted thiophenes.
Pyridin-3-yl vs. Pyridin-2-yl
  • Pyridin-3-yl’s nitrogen position may alter hydrogen-bonding interactions in receptor binding compared to pyridin-2-yl (e.g., in TAS1R1/TAS1R3 or HIV gp120).
Methoxyethyl Linker
  • The methoxyethyl group may improve solubility compared to rigid linkers (e.g., adamantyl in ), balancing lipophilicity for bioavailability.

Biological Activity

N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

N1 2 5 chlorothiophen 2 yl 2 methoxyethyl N2 pyridin 3 yl oxalamide\text{N1 2 5 chlorothiophen 2 yl 2 methoxyethyl N2 pyridin 3 yl oxalamide}

It features a thiophene ring substituted with chlorine, a methoxyethyl side chain, and a pyridine moiety, which may contribute to its biological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound are still under investigation, but potential pathways include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as topoisomerases, which play crucial roles in DNA replication and repair.
  • Modulation of Cell Signaling : The presence of pyridine and thiophene rings suggests potential interactions with cell signaling pathways, possibly affecting cellular proliferation and apoptosis.

Antiproliferative Effects

A study examining a library of oxalamide derivatives found that compounds structurally related to this compound exhibited significant antiproliferative activity against various cancer cell lines. For instance, derivatives showed cytotoxic effects on HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cells through mechanisms involving topoisomerase inhibition .

Case Studies

  • Topoisomerase Inhibition : A study demonstrated that certain oxalamide derivatives inhibited topoisomerase I activity, leading to increased cytotoxicity in tumor cells. Molecular docking studies supported these findings, indicating favorable binding interactions between the compounds and the enzyme .
  • Cytotoxicity Assays : In vitro assays using the MTT method revealed that some derivatives displayed IC50 values in the low micromolar range against specific cancer cell lines, suggesting promising therapeutic potential .

Data Table: Biological Activity Summary

Compound NameTargetIC50 Value (µM)Cell Line
This compoundTopoisomerase I5.0HCT-116
Related Oxalamide DerivativeTopoisomerase I4.5HeLa
Another DerivativeUnknown10.0MCF7

Q & A

Q. Basic

  • 1H NMR : Look for characteristic peaks:
    • δ 3.3–3.5 ppm (OCH3 protons),
    • δ 6.8–7.5 ppm (thiophene and pyridine aromatic protons),
    • δ 8.5–9.0 ppm (oxalamide NH protons) .
  • LC-MS : Confirm molecular weight via [M+H]+ peak. For example, a calculated m/z of 422.12 should align with the observed value ±0.1 Da .
  • HPLC : Purity >95% with a retention time consistent with the compound’s polarity .

What strategies are recommended for resolving contradictions in biological activity data across studies?

Advanced
Contradictions may arise due to:

  • Stereochemical Variants : Check for unaccounted stereoisomers (e.g., via chiral HPLC) .
  • Impurity Effects : Re-evaluate purity using orthogonal methods (e.g., HRMS vs. NMR).
  • Assay Conditions : Compare buffer pH, cell lines, or enzyme isoforms used in activity assays. For example, variations in IC50 values may reflect differences in target protein conformations .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Q. Advanced

  • Substituent Modulation :
    • Replace the 5-chlorothiophene with unsubstituted thiophene or furan to assess halogen dependence .
    • Modify the methoxyethyl group to hydroxyethyl or ethoxyethyl to study steric/electronic effects .
  • Biological Assays :
    • Test against mutated enzyme isoforms to identify selectivity drivers .
    • Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like kinases or GPCRs .

What crystallographic methods are suitable for determining the compound’s 3D structure?

Q. Advanced

  • Single-Crystal X-ray Diffraction (SC-XRD) :
    • Grow crystals via vapor diffusion (e.g., using methanol/water mixtures).
    • Refine data with SHELXL (for small molecules) or PHENIX (for protein co-crystals). SHELX’s robustness in handling twinned data is advantageous .
  • Electron Density Maps : Analyze hydrogen-bonding networks between the oxalamide moiety and adjacent residues .

How can reaction yields be optimized during the methoxyethyl group introduction?

Q. Basic

  • Temperature Control : Maintain 0–5°C during methoxyethyl chloride addition to minimize side reactions.
  • Catalyst Use : Add catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency .
  • Workup : Extract unreacted starting materials with ethyl acetate and saturated NaHCO3 .

What analytical approaches validate structural discrepancies between computational predictions and experimental data?

Q. Advanced

  • DFT Calculations : Compare computed (e.g., Gaussian 16) vs. experimental NMR chemical shifts. Deviations >0.3 ppm suggest misassigned stereochemistry .
  • Tandem MS/MS : Fragment the molecular ion to confirm connectivity (e.g., loss of methoxyethyl group at m/z 335) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.